molecular formula C22H22N4O4 B2874779 N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide CAS No. 1105214-08-1

N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide

Cat. No.: B2874779
CAS No.: 1105214-08-1
M. Wt: 406.442
InChI Key: AVTAKQRZPYDZBU-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets, contributing to its diverse biological activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the interaction occurs.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and a suitable pyrimidoindole precursor. The reaction conditions may involve:

    Condensation reactions: Combining the amine and the pyrimidoindole under acidic or basic conditions.

    Amidation reactions: Forming the amide bond using coupling reagents like EDCI or DCC.

    Purification: Using techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale synthesis.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Automated synthesis: Utilizing robotic systems for high-throughput synthesis and screening.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide: shares structural similarities with other pyrimidoindole derivatives.

    Comparison: Compared to other compounds, it may exhibit unique biological activities or chemical reactivity due to its specific functional groups and molecular structure.

Uniqueness

    Unique features: The presence of the 3,4-dimethoxybenzyl group and the specific arrangement of functional groups contribute to its distinct properties.

    Applications: Its unique structure may make it more effective in certain applications, such as targeted drug delivery or selective enzyme inhibition.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-17-8-7-14(11-18(17)30-2)12-23-19(27)9-10-26-13-24-20-15-5-3-4-6-16(15)25-21(20)22(26)28/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTAKQRZPYDZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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